2-(Boc-aminomethyl)-piperidine

Catalog No.
S1527792
CAS No.
141774-61-0
M.F
C11H22N2O2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Boc-aminomethyl)-piperidine

CAS Number

141774-61-0

Product Name

2-(Boc-aminomethyl)-piperidine

IUPAC Name

tert-butyl N-(piperidin-2-ylmethyl)carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI Key

DIRUVVRMWMDZAE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCCCN1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1

The exact mass of the compound 2-(Boc-aminomethyl)-piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Boc-aminomethyl)piperidine (CAS 141774-61-0) is a highly versatile, bifunctional heterocyclic building block characterized by a secondary endocyclic piperidine amine and a primary exocyclic amine masked by a tert-butyloxycarbonyl (Boc) protecting group [1]. In pharmaceutical procurement and process chemistry, this specific orthogonal protection strategy is highly valued. It allows chemists to selectively functionalize the sterically hindered piperidine nitrogen—via cross-coupling, reductive amination, or acylation—without triggering competitive side reactions at the highly nucleophilic primary amine [2]. Its primary commercial utility lies in serving as a reliable, high-yielding precursor for complex active pharmaceutical ingredients (APIs), including kinase inhibitors, GPCR modulators, and peptidomimetics, where precise regiocontrol is non-negotiable.

Substituting 2-(Boc-aminomethyl)piperidine with its unprotected analog, 2-(aminomethyl)piperidine, introduces severe regiochemical liabilities. Because both the primary and secondary amines are nucleophilic, attempting to functionalize the piperidine core in the unprotected diamine results in complex mixtures of mono- and bis-alkylated/acylated products, drastically reducing the yield of the desired intermediate and necessitating expensive, solvent-heavy chromatographic separations [1]. Conversely, substituting with the isomeric 1-Boc-2-(aminomethyl)piperidine (where the piperidine nitrogen is protected instead) completely reverses the reactivity profile, rendering it useless for synthetic routes that require immediate functionalization of the endocyclic nitrogen [2]. Furthermore, utilizing 3- or 4-aminomethyl positional isomers alters the spatial trajectory of the primary amine, which routinely destroys target binding affinity in structure-activity relationship (SAR) optimizations.

Regioselective Functionalization Yield

When executing N-alkylation or amide coupling on the piperidine core, 2-(Boc-aminomethyl)piperidine consistently delivers mono-functionalized product yields exceeding 90% due to the robust masking of the primary amine [1]. In contrast, using the unprotected 2-(aminomethyl)piperidine baseline under identical stoichiometric conditions typically yields less than 40% of the desired mono-functionalized product, with the remainder lost to bis-functionalization and unreacted starting material [2].

Evidence DimensionYield of desired N-piperidine mono-functionalized intermediate
Target Compound Data>90% yield with high crude purity
Comparator Or BaselineUnprotected 2-(aminomethyl)piperidine (<40% yield)
Quantified DifferenceGreater than 2-fold increase in target yield
ConditionsStandard electrophilic coupling (e.g., 1.0 eq electrophile, DIPEA, DCM, 25°C)

Procuring the Boc-protected building block eliminates the need for complex downstream purification, significantly lowering the cost of goods and reducing cycle times in API manufacturing.

Orthogonal Deprotection Efficiency

The Boc group on 2-(Boc-aminomethyl)piperidine is cleanly cleaved using mild acidic conditions (e.g., TFA/DCM or 4M HCl in dioxane) at room temperature, typically achieving >95% deprotection yield without affecting adjacent amide or ester linkages [1]. If a phthalimide-protected analog is procured instead, the required deprotection via hydrazinolysis (hydrazine hydrate, reflux) often results in yields dropping below 70% due to the cleavage of sensitive pharmacophores elsewhere in the molecule [2].

Evidence DimensionDeprotection yield and structural preservation
Target Compound Data>95% yield under mild acidic conditions (RT)
Comparator Or BaselinePhthalimide-protected analog (<70% yield under harsh nucleophilic reflux)
Quantified Difference25%+ improvement in late-stage yield with superior functional group tolerance
ConditionsLate-stage primary amine unmasking in the presence of sensitive amide/ester bonds

Selecting a Boc-protected precursor ensures that late-stage synthetic steps do not destroy the accumulated value of the complex intermediate.

Stereochemical Integrity During Scale-Up

Procuring the pre-resolved enantiomers of this compound, such as (S)-2-(Boc-aminomethyl)piperidine (CAS 139004-93-6), allows chemists to maintain >98% enantiomeric excess (ee) throughout subsequent coupling steps without racemization [1]. Conversely, starting with the racemic mixture and attempting late-stage chiral resolution via preparative HPLC or diastereomeric salt formation typically caps the theoretical yield at 50%, with practical recoveries often falling below 35% [2].

Evidence DimensionOverall yield of enantiopure target
Target Compound Data>98% ee maintained with near-quantitative throughput
Comparator Or BaselineRacemic starting material (<35% practical yield after late-stage resolution)
Quantified DifferenceElimination of >50% material loss associated with late-stage chiral resolution
ConditionsMulti-step synthesis followed by chiral HPLC analysis

Purchasing the enantiopure Boc-protected building block upfront is vastly more economical than absorbing the massive material losses of late-stage chiral resolution.

Synthesis of Target-Specific Kinase Inhibitors

This compound is the ideal starting material when constructing kinase inhibitors that require the piperidine nitrogen to be coupled to a hinge-binding heteroaromatic core. The Boc protection ensures that the exocyclic primary amine remains pristine during the harsh cross-coupling or SNAr conditions required to build the core scaffold [1].

Development of GPCR Modulators

In structure-activity relationship (SAR) campaigns targeting G-protein coupled receptors (GPCRs), the exact 2-position geometry of the aminomethyl group is often critical for receptor binding. Procuring this specific isomer allows for precise, regioselective extension of the pharmacophore, which is impossible with unprotected or differently substituted analogs [2].

Solid-Phase Synthesis of Peptidomimetics

For the generation of conformationally restricted peptidomimetics, the orthogonal reactivity of this compound seamlessly integrates into standard Fmoc/Boc solid-phase peptide synthesis (SPPS) workflows. The secondary amine can be acylated on-resin, while the Boc group is later cleaved globally alongside other side-chain protecting groups[3].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(Boc-aminomethyl)-piperidine

Dates

Last modified: 08-15-2023

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